3-[(2-fluorobenzyl)oxy]benzonitrile
Description
3-[(2-Fluorobenzyl)oxy]benzonitrile is a fluorinated aromatic compound featuring a benzonitrile core substituted at the 3-position with a (2-fluorobenzyl)oxy group. The nitrile group (-C≡N) confers reactivity for further functionalization, while the 2-fluorobenzyl ether moiety enhances lipophilicity and electronic effects, influencing its physicochemical and biological properties .
Properties
IUPAC Name |
3-[(2-fluorophenyl)methoxy]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c15-14-7-2-1-5-12(14)10-17-13-6-3-4-11(8-13)9-16/h1-8H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXAYWJOOYPYRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Physicochemical and Functional Comparisons
Electronic and Steric Effects
- Fluorine substitution: The ortho-fluorine in this compound enhances electron-withdrawing effects, increasing the nitrile’s electrophilicity compared to non-fluorinated analogs like 3-phenoxybenzonitrile. This improves reactivity in coupling reactions .
- Chloro/trifluoromethyl groups : In compound 3D, the chloro and trifluoromethyl groups increase hydrophobicity and metabolic stability, critical for peripheral drug targeting .
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